2,4-Dimethyl-1-octadecyl-1H-pyrrole
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Overview
Description
2,4-Dimethyl-1-octadecyl-1H-pyrrole is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is distinguished by the presence of two methyl groups at positions 2 and 4, and an octadecyl group at position 1 of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-octadecyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrole ring . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes to ensure high yields and purity. For instance, the use of manganese complexes in the absence of organic solvents has been reported to produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-octadecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
2,4-Dimethyl-1-octadecyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Pyrrole derivatives have been studied for their potential antibacterial and antifungal properties.
Industry: Pyrroles are used in the production of polymers, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-octadecyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes such as dihydrofolate reductase and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound’s effects are mediated through binding to these enzymes, leading to the disruption of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrrole: Lacks the octadecyl group, making it less hydrophobic and potentially less bioactive.
2,5-Dimethylpyrrole: Substitution at different positions can lead to variations in reactivity and biological activity.
1-Octadecylpyrrole: Similar in structure but lacks the methyl groups at positions 2 and 4, which can influence its chemical properties.
Uniqueness
2,4-Dimethyl-1-octadecyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octadecyl groups enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
189892-86-2 |
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Molecular Formula |
C24H45N |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2,4-dimethyl-1-octadecylpyrrole |
InChI |
InChI=1S/C24H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(2)21-24(25)3/h21-22H,4-20H2,1-3H3 |
InChI Key |
IXYXREOUOSOATB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=C(C=C1C)C |
Origin of Product |
United States |
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